3(N,N-Dimethylmyristylammonio)propanesulfonate
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Overview
Description
3(N,N-Dimethylmyristylammonio)propanesulfonate is a zwitterionic surfactant, commonly used in various electrostatic ion chromatography techniques . It is known for its ability to dissolve membrane proteins without denaturing them . This compound is also referred to as 3(N,N-Dimethyltetradecylammonio)propanesulfonate, Myristyldimethylammonio)propanesulfonate, and Myristyl sulfobetaine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(N,N-Dimethylmyristylammonio)propanesulfonate typically involves the reaction of myristyl chloride with dimethylamine, followed by the addition of 1,3-propanesultone . The reaction conditions usually require a solvent such as ethanol or methanol, and the reaction is carried out at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3(N,N-Dimethylmyristylammonio)propanesulfonate undergoes various chemical reactions, including substitution and addition reactions . It is stable under a wide range of conditions and does not readily undergo oxidation or reduction .
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids and bases, as well as various organic solvents . The reactions are typically carried out at room temperature or slightly elevated temperatures .
Major Products
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. it generally forms stable zwitterionic compounds .
Scientific Research Applications
3(N,N-Dimethylmyristylammonio)propanesulfonate has a wide range of scientific research applications :
Chemistry: Used as a surfactant in various chromatography techniques.
Biology: Employed in the solubilization of membrane proteins without denaturing them.
Medicine: Utilized in the formulation of drug delivery systems due to its biocompatibility.
Industry: Applied in the development of adsorbents for the elimination of water-soluble organic dyes.
Mechanism of Action
The mechanism of action of 3(N,N-Dimethylmyristylammonio)propanesulfonate involves its ability to form micelles in aqueous solutions . These micelles can encapsulate hydrophobic molecules, allowing for the solubilization of membrane proteins and other hydrophobic compounds . The compound interacts with the hydrophobic regions of proteins, preventing their aggregation and maintaining their functional state .
Comparison with Similar Compounds
Similar Compounds
- 3(N,N-Dimethyltetradecylammonio)propanesulfonate
- Myristyldimethylammonio)propanesulfonate
- Myristyl sulfobetaine
- N-Tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate
Uniqueness
3(N,N-Dimethylmyristylammonio)propanesulfonate is unique due to its high solubility in water and its ability to dissolve membrane proteins without denaturing them . This makes it particularly valuable in biochemical and pharmaceutical applications where maintaining protein functionality is crucial .
Properties
Molecular Formula |
C19H42NO3S+ |
---|---|
Molecular Weight |
364.6 g/mol |
IUPAC Name |
dimethyl-(3-sulfopropyl)-tetradecylazanium |
InChI |
InChI=1S/C19H41NO3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-17-20(2,3)18-16-19-24(21,22)23/h4-19H2,1-3H3/p+1 |
InChI Key |
BHATUINFZWUDIX-UHFFFAOYSA-O |
Canonical SMILES |
CCCCCCCCCCCCCC[N+](C)(C)CCCS(=O)(=O)O |
Origin of Product |
United States |
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